molecular formula C13H10N4O5 B11413596 7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one

7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one

Cat. No.: B11413596
M. Wt: 302.24 g/mol
InChI Key: ZZELTMUPPBGIKZ-UHFFFAOYSA-N
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Description

7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one is a compound that combines the structural features of chromen-2-one and 3-nitro-1,2,4-triazole. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The chromen-2-one moiety is known for its biological activities, while the 3-nitro-1,2,4-triazole group adds unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent systems, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts or reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 7-[2-(3-Amino-1,2,4-triazolyl)ethoxy]chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 7-hydroxy-4-methyl-2H-chromen-2-one and 3-nitro-1,2,4-triazole.

Scientific Research Applications

7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, while the 3-nitro-1,2,4-triazole group can participate in redox reactions. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one: Similar structure but lacks the nitro group.

    3-Nitro-1,2,4-triazol-5-one: Contains the nitrotriazole moiety but lacks the chromen-2-one structure.

Uniqueness

7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one is unique due to the combination of the chromen-2-one and 3-nitro-1,2,4-triazole moieties. This dual functionality provides a wide range of chemical reactivity and potential biological activities .

Properties

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

IUPAC Name

7-[2-(3-nitro-1,2,4-triazol-1-yl)ethoxy]chromen-2-one

InChI

InChI=1S/C13H10N4O5/c18-12-4-2-9-1-3-10(7-11(9)22-12)21-6-5-16-8-14-13(15-16)17(19)20/h1-4,7-8H,5-6H2

InChI Key

ZZELTMUPPBGIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCCN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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